molecular formula C17H14N4O4 B15041697 4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester

4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester

Cat. No.: B15041697
M. Wt: 338.32 g/mol
InChI Key: YCDPCQPZNQFRBT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester is a complex organic compound that features a furan ring, a pyrazole ring, and a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furfural derivative.

    Formation of the Hydrazonomethyl Linkage: This step involves the reaction of the pyrazole-furan intermediate with a hydrazine derivative to form the hydrazonomethyl linkage.

    Esterification: The final step involves the esterification of the benzoic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazonomethyl linkage can be reduced to form corresponding amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid: This compound lacks the ester group and may have different solubility and reactivity properties.

    4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which may affect its reactivity and biological activity.

Uniqueness

4-((5-Furan-2-YL-2H-pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyrazole rings, along with the hydrazonomethyl linkage and ester group, make it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14N4O4/c1-24-17(23)12-6-4-11(5-7-12)10-18-21-16(22)14-9-13(19-20-14)15-3-2-8-25-15/h2-10H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

YCDPCQPZNQFRBT-VCHYOVAHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.